[4-chloro-2-(1H-tetrazol-1-yl)phenyl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrazole ring, a chloro-substituted phenyl group, and a dimethoxy-substituted isoquinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the isoquinoline moiety. The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions. The isoquinoline moiety is often prepared via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a Lewis acid.
Once the individual components are synthesized, they are coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like ammonia or sodium alkoxides for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, and it is studied for its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring and isoquinoline moiety are key structural features that enable these interactions, allowing the compound to modulate signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with a similar structural complexity.
Uniqueness
What sets 4-chloro-2-(1H-tetrazol-1-yl)phenyl-yl)methanone apart is its unique combination of a tetrazole ring, a chloro-substituted phenyl group, and a dimethoxy-substituted isoquinoline moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18ClN5O3 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H18ClN5O3/c1-27-17-7-12-5-6-24(10-13(12)8-18(17)28-2)19(26)15-4-3-14(20)9-16(15)25-11-21-22-23-25/h3-4,7-9,11H,5-6,10H2,1-2H3 |
InChI Key |
GLGDOOCHUAGILX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4)OC |
Origin of Product |
United States |
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